2-(6-Methoxypyridin-3-yl)pyridin-3-amine
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Overview
Description
2-(6-Methoxypyridin-3-yl)pyridin-3-amine is a heterocyclic compound featuring two pyridine rings connected by an amine group, with a methoxy group attached to one of the pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-3-yl)pyridin-3-amine can be achieved through several methods. One common approach involves the condensation of 6-methoxypyridine-3-amine with pyridine-3-carbaldehyde under acidic conditions . Another method includes the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 6-methoxypyridine is coupled with a halogenated pyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The Suzuki-Miyaura coupling is particularly favored due to its high yield and mild reaction conditions, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxypyridin-3-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, substituted pyridines, and reduced amine derivatives .
Scientific Research Applications
2-(6-Methoxypyridin-3-yl)pyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-Methoxypyridin-3-yl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, when used as a ligand, it can coordinate with metal ions to form complexes that exhibit biological activity. These complexes can interact with bacterial proteins, leading to antimicrobial effects through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylpentan-2-yl)pyridin-3-amine
- 6-Methoxypyridin-3-amine
- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
Uniqueness
2-(6-Methoxypyridin-3-yl)pyridin-3-amine is unique due to its dual pyridine structure with a methoxy group, which imparts distinct electronic and steric properties. This makes it a versatile compound in various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H11N3O |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(6-methoxypyridin-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C11H11N3O/c1-15-10-5-4-8(7-14-10)11-9(12)3-2-6-13-11/h2-7H,12H2,1H3 |
InChI Key |
CHPRZLONUIGQEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=C(C=CC=N2)N |
Origin of Product |
United States |
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